molecular formula C17H12ClF3N4O B2926621 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 2085690-02-2

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2926621
CAS No.: 2085690-02-2
M. Wt: 380.76
InChI Key: QWVOVZATBNKCSP-UHFFFAOYSA-N
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Description

The compound “1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide” is a chemical compound with the CAS Number: 914637-57-3 . It has a molecular weight of 279.69 .


Molecular Structure Analysis

The IUPAC name of this compound is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine . Its InChI Code is 1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 279.69 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

A notable aspect of research on this compound involves its synthesis and the exploration of its chemical properties. Studies detail innovative synthetic routes and chemical reactions to produce derivatives of pyrazole carboxamides, which are significant for their biological and pharmacological activities. For instance, research on the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights the chemical versatility and potential therapeutic applications of compounds structurally related to the given chemical (Rahmouni et al., 2016). Similarly, the synthesis and biological evaluation of compounds for their antifungal activities suggest the broad utility of this chemical class in developing new therapeutics (Wu et al., 2012).

Biological Activities

The biological activities of compounds related to "1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide" have been extensively studied. These compounds have been evaluated for their potential as fungicides, insecticides, and treatments for various diseases. For example, derivatives of this chemical structure have shown moderate antifungal activities, with some compounds displaying significant inhibitory effects on phytopathogenic fungi, indicating their potential in agricultural applications (Wu et al., 2012). Additionally, research into the nematocidal activity of fluorine-containing pyrazole carboxamides against Meloidogyne incognita suggests potential applications in addressing parasitic nematode infestations (Zhao et al., 2017).

Molecular Interactions and Mechanistic Studies

Understanding the molecular interactions and mechanisms of action of these compounds is crucial for their therapeutic application. Studies on the interaction of pyrazole-3-carboxamide derivatives with cannabinoid receptors have provided insights into their potential therapeutic uses, including the treatment of conditions modulated by these receptors (Shim et al., 2002). These findings highlight the importance of molecular design and the potential for targeted therapies using compounds with this chemical backbone.

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, which this compound is a part of, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4O/c1-10-13(16(26)24-12-5-3-2-4-6-12)9-23-25(10)15-14(18)7-11(8-22-15)17(19,20)21/h2-9H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVOVZATBNKCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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